N,N-dimethyl-4-nitrobenzenesulfonamide
Overview
Description
N,N-Dimethyl-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H10N2O4S. It is characterized by the presence of a nitro group (-NO2) and a sulfonamide group (-SO2NH2) attached to a benzene ring, with two methyl groups (-CH3) attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-4-nitrobenzenesulfonamide can be synthesized through the reaction of 4-nitrobenzenesulfonyl chloride with dimethylamine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic reaction and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under controlled conditions.
Major Products Formed
Reduction: N,N-Dimethyl-4-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
N,N-Dimethyl-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonamide: Lacks the dimethyl groups on the nitrogen atom.
N,N-Dimethylbenzenesulfonamide: Lacks the nitro group.
4-Methoxybenzenesulfonamide: Contains a methoxy group (-OCH3) instead of a nitro group.
Uniqueness
N,N-Dimethyl-4-nitrobenzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, along with the dimethyl substitution on the nitrogen atom. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-4-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWXRMBVAKOURU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372671 | |
Record name | N,N-dimethyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17459-03-9 | |
Record name | N,N-dimethyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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